molecular formula C8H10BrF2N3 B15148987 4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine

4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine

Cat. No.: B15148987
M. Wt: 266.09 g/mol
InChI Key: XFQDSOJATCGEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-1H-pyrazol-1-yl)-3,3-difluoropiperidine is a heterocyclic compound featuring a piperidine core substituted with two fluorine atoms at the 3,3-positions and a 4-bromo-1H-pyrazol-1-yl group at the 4-position. This structural motif combines halogenation and fluorination, which are critical for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity in medicinal chemistry applications . The bromopyrazole moiety is a common pharmacophore in targeting enzymes like Gyrase B, while the 3,3-difluoropiperidine scaffold enhances conformational rigidity and bioavailability .

Properties

Molecular Formula

C8H10BrF2N3

Molecular Weight

266.09 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-3,3-difluoropiperidine

InChI

InChI=1S/C8H10BrF2N3/c9-6-3-13-14(4-6)7-1-2-12-5-8(7,10)11/h3-4,7,12H,1-2,5H2

InChI Key

XFQDSOJATCGEFC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1N2C=C(C=N2)Br)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Coupling Reactions

The compound participates in coupling reactions , particularly involving the piperidine ring. For example, the installation of the 4,4-difluoropiperidine moiety onto a pyrido[1,2-a]pyrimidin-4-one core was achieved using PyBOP (a coupling reagent) under controlled conditions. This step highlights the reactivity of the piperidine’s nitrogen in forming amide bonds .

Fluorination and Substitution

The difluoro groups at the 3-position of the piperidine ring significantly influence metabolic stability. Studies show that substituting the piperidine ring with fluorines (e.g., compound 17 ) reduces intrinsic clearance in human hepatocytes by 3-fold compared to non-fluorinated analogs, while retaining cellular potency. This modification enhances pharmacokinetic profiles for therapeutic applications .

CompoundStructural ModificationMetabolic Stability (Cl<sub>int</sub>)Cellular Potency (Viability T47D IC<sub>50</sub>)
12 Parent piperidine29 mL/min/kg48 nM
17 4,4-Difluoropiperidine29 mL/min/kg (3-fold reduction)48 nM
18 Increased substitution39 mL/min/kgSimilar to 12
19 Cyclohexane (no nitrogen)12 mL/min/kgN/A

Table: Effects of Piperidine Substitutions on Metabolic Stability and Potency

Key Steps

The synthesis of this compound involves multiple stages:

  • Cyclization : Formation of a pyrido[1,2-a]pyrimidin-4-one core through condensation of 2-amino-3-bromo-5-methylpyridine and malonyl dichloride .

  • Coupling : Installation of the 4,4-difluoropiperidine via PyBOP activation of the cyclic amide .

  • Heck Reaction : Aryl bromide undergoes a Heck reaction with butyl vinyl ether, followed by acidic hydrolysis to form a ketone .

  • Bromination : Introduction of bromine via NBS .

Reaction Conditions

  • Solvents : DMF or DMSO (polar aprotic solvents) to facilitate nucleophilic reactions .

  • Catalysts : Triethylamine or sodium hydride for deprotonation .

  • Temperature : Elevated temperatures (80–100°C) for coupling and substitution reactions .

Pharmacological Relevance

The compound’s reactivity and structural features make it a valuable scaffold in drug design. For instance, fluorination at the piperidine ring enhances metabolic stability, a critical factor for improving drug half-life and bioavailability . Its interactions with biological targets, such as enzymes (e.g., PI3Kα), highlight its potential in treating cancers and inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Functional Relevance References
4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine C₈H₁₀BrF₂N₃ 274.09 3,3-difluoropiperidine, 4-bromopyrazole Potential enzyme inhibition (e.g., Gyrase B); enhanced metabolic stability due to fluorination.
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate C₁₃H₂₀BrN₃O₂ 330.23 tert-butyl carbamate, non-fluorinated piperidine Common synthetic intermediate; used in PROTACs and kinase inhibitors.
1-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine C₁₀H₁₄BrN₃O 272.14 Methylated pyrazole, non-fluorinated piperidine Demonstrates reduced polarity compared to fluorinated analogs; used in small-molecule screening.
P3C (4-(4-Bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridine-3-yl)pyridine-3-carboxamide) C₁₈H₁₈BrN₇O₂ 460.29 Bromopyrazole, pyridine-carboxamide Strong Gyrase B inhibitor (IC₅₀ = 0.037 µM); reference compound in docking studies.
3i (Docked compound from ) Not specified Not specified Long aliphatic chain, lacks bromopyrazole Comparable binding energy to P3C but interacts differently (e.g., deeper cavity penetration).

Key Observations:

Role of Fluorination: The 3,3-difluoropiperidine group in the target compound likely improves metabolic stability and binding rigidity compared to non-fluorinated analogs like the tert-butyl carbamate derivative . Fluorination reduces basicity and increases lipophilicity, enhancing membrane permeability.

Bromopyrazole vs. Other Substituents : The bromine atom in the pyrazole ring (shared with P3C) facilitates halogen bonding with residues like ILE94 in Gyrase B, a critical interaction absent in compounds like 3i, which instead rely on hydrophobic aliphatic chains for binding .

Synthetic Utility : The tert-butyl-protected analog (CAS 877399-50-3) serves as a versatile building block in drug discovery, whereas the target compound’s difluorinated structure may be optimized for in vivo efficacy .

Structural Flexibility: Non-fluorinated derivatives (e.g., 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine) exhibit greater conformational flexibility but lower enzymatic inhibitory potency compared to rigid, fluorinated scaffolds .

Q & A

Q. Advanced Research Focus

  • Target selection : Prioritize kinases or GPCRs (e.g., NMDA receptors) due to the compound’s structural similarity to known antagonists .
  • Binding assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity (KdK_d) for target proteins.
  • Cellular assays : Evaluate cytotoxicity via MTT assays in HEK293 or HepG2 cells, noting IC50 values in the µM range .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS quantification .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Q. Advanced Research Focus

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches .
  • Fluorine handling : Use corrosion-resistant reactors (e.g., Hastelloy) to prevent HF formation during acidic workups .
  • Yield optimization : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry of Boc-protected intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.